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An In-depth Technical Guide to the Physical Properties of 2-Amino-3-bromo-5,6-
dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Amino-3-bromo-5,6-dimethylpyridine is a substituted pyridine derivative with significant

potential as a building block in the synthesis of complex, biologically active molecules for the

pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical and

spectroscopic properties is fundamental for its effective utilization, ensuring purity, consistent

reactivity, and safety in handling. This guide provides a comprehensive overview of the known

physical characteristics of this compound and outlines authoritative, field-proven methodologies

for its empirical characterization. By synthesizing available data with established analytical

principles, this document serves as a practical resource for researchers, enabling them to

confidently assess and utilize this versatile chemical intermediate.

Molecular Identity and Core Physical Characteristics
2-Amino-3-bromo-5,6-dimethylpyridine (CAS No. 161091-49-2) is a heterocyclic aromatic

amine.[1][2] The strategic placement of amino, bromo, and methyl functional groups on the

pyridine ring imparts a unique electronic and steric profile, making it a valuable precursor in

medicinal chemistry and material science.[1] While comprehensive data for this specific isomer
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is not extensively published, we can consolidate known information and draw reliable

inferences from closely related analogues.

The foundational properties of the compound are summarized below.

Property Value Source

Chemical Formula C₇H₉BrN₂ [1][2]

Molecular Weight 201.06 g/mol [2]

CAS Number 161091-49-2 [1][2]

Appearance
Slight yellow to yellow

crystalline powder
[1]

Purity (Typical) ≥ 99% (by GC) [1]

Canonical SMILES CC1=C(C(=C(N=C1)N)Br)C [2]

InChIKey
PZIWHEZMEJMJLP-

UHFFFAOYSA-N
[2]

Thermal Properties and Solubility Profile: An
Evidence-Based Approach
Direct experimental data for the melting point and solubility of 2-Amino-3-bromo-5,6-
dimethylpyridine is limited. However, we can establish a scientifically sound estimation by

examining its structural isomer, 2-Amino-5-bromo-4,6-dimethylpyridine (CAS No. 89856-44-0),

for which data is available.

Melting Point
The reported melting point for the isomer 2-Amino-5-bromo-4,6-dimethylpyridine is 144-148 °C.

[3][4] Both isomers possess the same molecular weight and functional groups capable of

hydrogen bonding (the amino group) and dipole-dipole interactions (the C-Br bond and the

pyridine ring). The primary difference lies in the substitution pattern, which affects the crystal

lattice packing efficiency. It is reasonable to hypothesize that the melting point of 2-Amino-3-
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bromo-5,6-dimethylpyridine will be in a similar range. Minor deviations will arise from

differences in intermolecular forces dictated by the specific arrangement of substituents.

Boiling Point
Boiling point data for this class of compounds is often not reported, as they may be prone to

decomposition at the high temperatures required for boiling under atmospheric pressure.

Distillation, if necessary, would likely be performed under high vacuum.

Solubility
The isomer 2-Amino-5-bromo-4,6-dimethylpyridine is reported to be soluble in chloroform and

methanol.[4] This provides a strong basis for predicting the solubility of 2-Amino-3-bromo-5,6-
dimethylpyridine.

Rationale: The molecule exhibits both polar and non-polar characteristics. The pyridine ring,

amino group, and bromine atom introduce polarity and the capacity for hydrogen bonding,

favoring solubility in polar protic (e.g., methanol) and polar aprotic (e.g., chloroform) solvents.

The two methyl groups and the aromatic ring itself contribute non-polar character.

Predicted Solubility:

High Solubility: Expected in polar organic solvents like Methanol, Ethanol, Chloroform, and

Ethyl Acetate.

Limited Solubility: Expected in non-polar solvents such as hexanes or toluene.

Poor Solubility: Expected in water, due to the dominance of the non-polar aromatic and

methyl groups over the polar amino group.

Spectroscopic Characterization Workflow
Structural verification and purity assessment are critically dependent on spectroscopic analysis.

The following section details the standard protocols and expected spectral features for Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
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Spectroscopic Analysis Workflow

Pristine Sample
(2-Amino-3-bromo-5,6-dimethylpyridine)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

(e.g., GC-MS)

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.

Experimental Protocol (¹H NMR):

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Analysis: Integrate the signals and determine the chemical shifts (δ) in ppm and coupling

constants (J) in Hz.

Expected ¹H NMR Spectral Features: While no direct spectrum is available for this isomer, we

can predict the key signals based on known data for related compounds like 2-Amino-3-bromo-

6-methylpyridine and 2-Amino-3-bromo-5-methylpyridine.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b015888?utm_src=pdf-body-img
https://www.chemicalbook.com/SpectrumEN_126325-46-0_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_17282-00-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Proton (1H): A single singlet is expected for the proton at the C4 position. Its

chemical shift would likely be in the range of δ 7.0-8.0 ppm.

Amino Protons (2H): A broad singlet corresponding to the -NH₂ group, typically in the range

of δ 4.5-6.0 ppm. The chemical shift can vary significantly with concentration and solvent.

Methyl Protons (3H + 3H): Two distinct singlets for the two non-equivalent methyl groups at

C5 and C6. These would likely appear in the upfield region, around δ 2.2-2.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated

Total Reflectance (ATR) crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically

over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be acquired

and subtracted from the sample spectrum.

Expected FT-IR Absorption Bands: Based on studies of similar aminobromopyridines, the

following characteristic vibrations are expected.[7]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Symmetric & Asymmetric

Stretch
Primary Amine (-NH₂)

3100 - 3000 C-H Aromatic Stretch Pyridine Ring

2980 - 2850 C-H Aliphatic Stretch Methyl (-CH₃)

1640 - 1590 C=C and C=N Ring Stretching Pyridine Ring

1620 - 1550 N-H Scissoring (Bending) Primary Amine (-NH₂)

1100 - 1000 C-Br Stretch Aryl Bromide

Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the

molecular formula.

Experimental Protocol (GC-MS):

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or ethyl acetate).

Injection: Inject a small volume of the solution into a Gas Chromatograph (GC) coupled to a

Mass Spectrometer (MS). The GC will separate the compound from any volatile impurities.

Ionization: Electron Ionization (EI) is a standard method for this type of analysis.

Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and

characteristic isotopic patterns.

Expected Mass Spectrum Features:

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Bromine has two

major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the mass

spectrum will show two peaks of almost equal intensity for the molecular ion:

m/z ≈ 200 (for the molecule containing ⁷⁹Br)
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m/z ≈ 202 (for the molecule containing ⁸¹Br)

Fragmentation: Common fragmentation pathways may include the loss of a bromine atom

([M-Br]⁺) or a methyl group ([M-CH₃]⁺).

Safety and Handling
Proper handling is essential for ensuring laboratory safety.

Hazards: This compound is classified as causing skin irritation (H315) and serious eye

irritation (H319).[2]

Precautions:

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood.

Avoid inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage

temperature is between 0 - 8 °C.[1]

Conclusion
2-Amino-3-bromo-5,6-dimethylpyridine is a valuable chemical intermediate whose physical

properties are consistent with its structure as a substituted aromatic amine. While a complete

experimental dataset for this specific isomer is not publicly available, a robust and scientifically

sound profile can be constructed through analysis of its structural analogues. This guide

provides the foundational knowledge and methodological framework for researchers to

confidently identify, handle, and utilize this compound in their synthetic endeavors. The outlined

spectroscopic protocols serve as a self-validating system for confirming the identity and purity

of the material, which is the cornerstone of reproducible and reliable scientific research.

References
SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-bromo-5_6-dimethylpyridine
https://www.chemimpex.com/products/28831
https://www.benchchem.com/product/b015888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine. National Center for
Biotechnology Information.
Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-
methylpyridine.
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis &
Quality Specs for Research.
ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-
methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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